Product packaging for S18616 Hydrochloride(Cat. No.:CAS No. 162280-51-5)

S18616 Hydrochloride

Cat. No.: B610624
CAS No.: 162280-51-5
M. Wt: 273.16
InChI Key: HWKMDOVCWAVYIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Adrenoceptor Agonists in Neuropharmacology

Adrenoceptor agonists are a class of drugs that mimic the effects of the endogenous catecholamines, norepinephrine (B1679862) and epinephrine. These compounds bind to and activate adrenergic receptors, which are found throughout the central and peripheral nervous systems. Alpha-2 adrenergic receptors are a key subtype, primarily functioning as presynaptic autoreceptors that regulate the release of norepinephrine. wikipedia.org By activating these receptors, alpha-2 agonists can decrease sympathetic outflow, leading to effects such as sedation, muscle relaxation, and analgesia. wikipedia.orgpedspainmedicine.org

For decades, alpha-2 adrenoceptor agonists have been utilized in clinical practice for a range of conditions. nih.gov Their applications include the treatment of hypertension, attention-deficit/hyperactivity disorder (ADHD), and certain pain and panic disorders. nih.govijbcp.com The therapeutic effects of these agonists are largely attributed to their ability to modulate noradrenergic, serotonergic, and dopaminergic neurotransmission in brain regions critical for arousal, attention, and mood regulation. nih.gov

Emergence of Trace Amine-Associated Receptor 1 (TAAR1) as a Pharmacological Target

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor that has recently emerged as a highly promising target for the treatment of neuropsychiatric conditions, including schizophrenia and related disorders. frontiersin.orgacs.org Unlike traditional antipsychotics that primarily target dopamine (B1211576) D2 receptors, TAAR1 offers a novel, non-dopaminergic approach. frontiersin.org TAAR1 is expressed in key brain regions, where it modulates the activity of dopamine, serotonin (B10506), and glutamate (B1630785) systems. frontiersin.orgmdpi.com

The discovery of TAARs and their sensitivity to trace amines—biogenic amines found in low concentrations in the brain—has opened new avenues for drug development. frontiersin.org Activation of TAAR1 has been shown to have potential benefits in treating not only the positive symptoms of schizophrenia but also the negative and cognitive deficits that are often poorly addressed by existing medications. frontiersin.orgacs.org This has spurred significant research into the identification and development of selective TAAR1 agonists. frontiersin.orgresearchgate.net

Positioning S18616 Hydrochloride within Alpha-2 Adrenoceptor and TAAR1 Agonist Research

This compound, a spiroimidazoline derivative, was initially characterized as a potent and selective agonist of alpha-2 adrenoceptors. researchgate.netnih.gov Its high affinity for these receptors and its subsequent effects on monoaminergic transmission have been well-documented. nih.gov Research has demonstrated that S18616 effectively suppresses the firing of adrenergic neurons and reduces the release of norepinephrine, serotonin, and dopamine in key brain areas. nih.gov

Interestingly, further investigation revealed that S18616 also acts as an agonist at TAAR1. mdpi.comnih.gov This dual activity has made S18616 a pivotal compound in pharmacological research. It has served as a reference compound in the development of more selective TAAR1 agonists. mdpi.comnih.gov The study of S18616 allows researchers to explore the overlapping and distinct physiological roles of alpha-2 adrenoceptors and TAAR1, providing valuable insights into the complex interplay between these two receptor systems in regulating brain function and behavior.

Detailed Research Findings

Receptor Binding Affinity and Functional Activity of S18616

S18616 demonstrates high affinity for alpha-2 adrenoceptors, with a notable selectivity over other receptor types. nih.gov Its functional activity as a partial to full agonist at different alpha-2 adrenoceptor subtypes has been characterized through various in vitro assays.

Table 1: Receptor Binding Profile of this compound

Receptor Subtype pKi (Affinity)
Native rat alpha2-ARs 9.8
Native human alpha2A-ARs 9.6
Cloned human alpha2A-ARs 9.5
Cloned human alpha2B-ARs 9.2
Cloned human alpha2C-ARs 9.0
Human alpha1A-ARs 8.4

Data sourced from Millan et al. (2000) nih.gov

Table 2: Functional Agonist Activity of S18616 at Human Alpha-2 Adrenoceptor Subtypes

Receptor Subtype Assay pEC50 (Potency) / Maximal Effect (%)
halpha2A-ARs [35S]GTPγS binding 9.3 / 51% (Partial agonist)
halpha2B-ARs [35S]GTPγS binding 8.4 / 124% (Full agonist)
halpha2C-ARs [35S]GTPγS binding 8.2 / 63% (Partial agonist)

Data sourced from Millan et al. (2000) nih.gov

In Vivo Effects of S18616 on Neurotransmission

Microdialysis studies in freely moving rats have shown that S18616 significantly decreases the extracellular levels of key monoamine neurotransmitters in the frontal cortex and hippocampus. These effects are consistent with its agonist activity at presynaptic alpha-2 adrenoceptors.

Table 3: Effect of S18616 on Extracellular Monoamine Levels in Rat Brain

Brain Region Neurotransmitter Effect
Frontal Cortex Norepinephrine (NE) Decreased
Frontal Cortex Dopamine (DA) Decreased
Frontal Cortex Serotonin (5-HT) Decreased
Hippocampus Norepinephrine (NE) Decreased
Hippocampus Serotonin (5-HT) Decreased

Data sourced from Millan et al. (2000) nih.gov

The inhibitory effects of S18616 on neurotransmitter release can be blocked by selective alpha-2 adrenoceptor antagonists, confirming the mechanism of action. nih.gov

Properties

CAS No.

162280-51-5

Molecular Formula

C12H14Cl2N2O

Molecular Weight

273.16

IUPAC Name

8-chloro-3,4-dihydro-1H,5'H-spiro[naphthalene-2,4'-oxazol]-2'-amine hydrochloride

InChI

InChI=1S/C12H13ClN2O.ClH/c13-10-3-1-2-8-4-5-12(6-9(8)10)7-16-11(14)15-12;/h1-3H,4-7H2,(H2,14,15);1H

InChI Key

HWKMDOVCWAVYIB-UHFFFAOYSA-N

SMILES

NC(OC1)=NC21CCC3=C(C(Cl)=CC=C3)C2.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

S18616 Hydrochloride;  S18616 HCl;  S18616;  S-18616;  S 18616; 

Origin of Product

United States

Molecular and Receptor Pharmacology of S18616 Hydrochloride

Alpha-2 Adrenoceptor Binding and Activation Profile

S18616 demonstrates a high affinity for alpha-2 adrenoceptors, which are a class of G protein-coupled receptors involved in regulating the release of neurotransmitters like norepinephrine (B1679862). wikipedia.orgwikipedia.org The interaction of S18616 with these receptors is characterized by a specific binding and activation profile across the different alpha-2 adrenoceptor subtypes.

Affinity and Potency at Alpha-2 Adrenoceptor Subtypes (α2A, α2B, α2C)

Research has shown that S18616 exhibits high affinity for human alpha-2 adrenoceptor subtypes. researchgate.netnih.gov Specifically, it binds with high affinity to cloned human α2A-, α2B-, and α2C-adrenoceptors. researchgate.netnih.gov Its affinity is also high at native rat alpha-2 adrenoceptors and native human α2A-adrenoceptors. researchgate.netnih.gov

In functional assays, S18616 acts as a potent agonist at these receptors. For instance, in guanosine-5'-O-(3-[35S]thio)triphosphate (GTPγS) binding studies, S18616 demonstrated potent partial agonism at human α2A-adrenoceptors. researchgate.netnih.gov Its actions at all three human alpha-2 adrenoceptor subtypes can be blocked by the selective alpha-2 adrenoceptor antagonist, atipamezole (B1667673). researchgate.netnih.gov

Receptor SubtypepKipEC50Maximal Effect (%)
Human α2A-AR9.59.351
Human α2B-AR9.28.4124
Human α2C-AR9.08.263
Native Rat α2-AR9.8
Native Human α2A-AR9.6

Partial Versus Full Agonism Characteristics

The agonist activity of S18616 varies across the alpha-2 adrenoceptor subtypes. It acts as a partial agonist at the human α2A and α2C adrenoceptor subtypes. researchgate.netnih.gov Specifically, at the hα2A-adrenoceptor, it produces a maximal effect of 51% in GTPγS binding studies. researchgate.netnih.gov This partial agonism at the α2A subtype was further confirmed in a hα2A-Gi1α fusion protein/GTPase assay, where it showed a 40% maximal effect. researchgate.netnih.gov At the hα2C-adrenoceptor, it demonstrated a maximal effect of 63%. researchgate.netnih.gov

In contrast, S18616 behaves as a full agonist at the human α2B-adrenoceptor subtype, with a maximal effect of 124% in GTPγS binding assays. researchgate.netnih.gov

Interaction with Alpha-1 Adrenoceptors

Compared to its high affinity for alpha-2 adrenoceptors, S18616 shows significantly lower affinity for alpha-1 adrenoceptors. researchgate.netnih.gov It has a 40-fold lower affinity for human α1A-adrenoceptors and at least 100-fold lower affinity for rat α1-adrenoceptors, as well as human α1B and α1D-adrenoceptors. researchgate.netnih.gov

Despite this lower affinity, S18616 can act as a less potent agonist at human α1A-adrenoceptors. researchgate.netnih.gov This action can be blocked by the alpha-1 adrenoceptor antagonist, prazosin (B1663645). researchgate.netnih.govnih.gov However, the functional effects of S18616 are primarily mediated by its potent activity at alpha-2 adrenoceptors, as its actions are not affected by alpha-1 antagonists like ARC239 and prazosin. researchgate.netnih.gov

Trace Amine-Associated Receptor 1 (TAAR1) Agonist Profile

In addition to its well-documented effects on alpha-2 adrenoceptors, S18616 has been identified as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1). researchgate.netnih.gov TAAR1 is a G-protein coupled receptor that responds to trace amines and plays a role in modulating monoaminergic systems. wikipedia.orgnih.gov

Functional Activity at Human TAAR1

S18616 demonstrates high functional activity at the human TAAR1, with a reported EC50 of 15 nM. researchgate.net This indicates that S18616 is a potent agonist at this receptor. The discovery of S18616's activity at TAAR1 has spurred further research into developing more selective TAAR1 agonists. nih.govunige.it

Selectivity Profile Against Other Monoaminergic G-Protein Coupled Receptors

While S18616 is a potent agonist at both alpha-2 adrenoceptors and TAAR1, it exhibits a degree of selectivity. researchgate.netnih.gov It shows markedly lower affinity for other sites, including imidazoline (B1206853) I1 and I2 sites, and over 50 other receptor sites. researchgate.netnih.gov The dual activity of S18616 at both alpha-2 adrenoceptors and TAAR1 makes it a compound of interest for studying the interplay between these two receptor systems. researchgate.net However, its activity at both receptors has also led to efforts to develop derivatives with higher selectivity for TAAR1 to reduce potential off-target effects mediated by alpha-2 adrenoceptors. nih.govdntb.gov.ua

Intracellular Signaling Mechanisms and G-Protein Coupling

S18616 hydrochloride exerts its pharmacological effects by acting as a potent and selective agonist at α2-adrenoceptors. nih.gov These receptors are classic G-protein coupled receptors (GPCRs), which, upon activation, initiate a cascade of intracellular signaling events. utupub.fi The primary mechanism involves coupling to inhibitory G-proteins of the Gi/o family. researchgate.net This interaction leads to the dissociation of the G-protein into its α and βγ subunits, both of which can modulate the activity of various downstream effector proteins, thereby translating the extracellular receptor binding event into a cellular response. utupub.fi

Guanosine (B1672433) Nucleotide Binding and GTPase Activity Modulation

A key indicator of G-protein activation is the exchange of guanosine diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. utupub.fi Studies using guanosine-5'-O-(3-[³⁵S]thio)triphosphate ([³⁵S]GTPγS) binding assays have been instrumental in characterizing the agonist properties of S18616. In these assays, S18616 demonstrated potent activity at human α2A-adrenoceptors, acting as a partial agonist with a pEC₅₀ value of 9.3 and a maximal effect of 51%. nih.govresearchgate.net

The compound's activity extends to other α2-adrenoceptor subtypes. At human α2C-adrenoceptors, S18616 also behaved as a partial agonist (pEC₅₀ = 8.2, Emax = 63%). nih.govresearchgate.net In contrast, it acted as a full agonist at human α2B-adrenoceptors, with a pEC₅₀ of 8.4 and a maximal effect of 124% relative to the reference agonist. nih.govresearchgate.net

Further corroboration of its mechanism comes from GTPase activity assays. In a study utilizing a human α2A-Gi1α fusion protein, S18616 stimulated GTPase activity with a pEC₅₀ of 9.0 and a maximal effect of 40%. nih.govresearchgate.net This stimulation of GTPase activity is a direct consequence of the G-protein activation cycle, where the intrinsic GTPase function of the Gα subunit hydrolyzes bound GTP to GDP, terminating the signal and allowing the G-protein subunits to reassociate. utupub.fi The actions of S18616 in these assays were blocked by pertussis toxin, a substance known to uncouple Gi/o proteins from their receptors, confirming the involvement of this specific G-protein family. nih.govresearchgate.net

Table 1: Functional Activity of S18616 at Human α2-Adrenoceptor Subtypes

Assay Type Receptor Subtype pEC₅₀ Maximal Effect (%) Classification Source
[³⁵S]GTPγS Binding hα2A-AR 9.3 51 Partial Agonist researchgate.net, nih.gov
[³⁵S]GTPγS Binding hα2B-AR 8.4 124 Full Agonist researchgate.net, nih.gov
[³⁵S]GTPγS Binding hα2C-AR 8.2 63 Partial Agonist researchgate.net, nih.gov
GTPase Assay hα2A-Gi1α fusion 9.0 40 Partial Agonist researchgate.net, nih.gov

Inhibition of Adenylyl Cyclase Pathways

A canonical signaling pathway for α2-adrenoceptors coupled to Gi/o proteins is the inhibition of adenylyl cyclase. researchgate.net Activation of the receptor by an agonist like S18616 leads to the release of the Giα subunit, which directly inhibits the activity of the adenylyl cyclase enzyme. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net

While direct studies quantifying the S18616-mediated inhibition of adenylyl cyclase are not extensively detailed in the provided search results, this pathway is a well-established consequence of α2-adrenoceptor activation. researchgate.net The activation of α2-adrenoceptors is known to counter the stimulatory effects of Gs-coupled receptors, which would otherwise increase adenylyl cyclase activity. researchgate.net The potent agonism of S18616 at Gi-coupled α2-adrenoceptors strongly implies its role in downregulating the adenylyl cyclase/cAMP signaling cascade. researchgate.net

Modulation of Phosphatidylinositol Turnover

While the primary coupling of α2-adrenoceptors is to Gi/o proteins and the subsequent inhibition of adenylyl cyclase, evidence suggests that G-protein coupled receptors can engage with multiple signaling pathways. researchgate.net In the case of S18616, its interaction with the phosphatidylinositol (PI) turnover pathway has been investigated, particularly in the context of its lower-affinity interaction with α1A-adrenoceptors. researchgate.net

The PI pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). ucl.ac.ukresearchgate.net Research using assays that measure the depletion of membrane-bound [³H]phosphatidylinositols has shown that S18616 can act as an agonist at human α1A-adrenoceptors, stimulating PI turnover. researchgate.net In this system, it behaved as a less potent agonist with a pEC₅₀ of 7.8 and a maximal effect of 79%. researchgate.net This action was effectively abolished by the α1-adrenoceptor antagonist prazosin. researchgate.net This finding indicates that while S18616 is highly selective for α2-adrenoceptors, it can modulate other signaling pathways via different receptor types, albeit at lower potency. researchgate.net

Neuropharmacological Actions and Neurotransmission Modulation by S18616 Hydrochloride in Preclinical Models

Modulation of Central Monoaminergic Neurotransmission

S18616 Hydrochloride demonstrates a significant ability to modulate the release of key monoamine neurotransmitters within the central nervous system. researchgate.net

Influence on Extracellular Norepinephrine (B1679862) Levels

In freely moving rats, S18616 significantly decreases extracellular levels of norepinephrine (NE) in both the frontal cortex and the hippocampus. researchgate.netnih.gov This effect is dose-dependent and sustained. The reduction in NE levels is a direct consequence of the activation of α2-adrenoceptors, which function as inhibitory autoreceptors on noradrenergic neurons. The actions of S18616 on norepinephrine levels can be blocked by selective α2-adrenoceptor antagonists like atipamezole (B1667673) and BRL-44408. researchgate.netnih.gov

Effects on Serotonin (B10506) Release and Metabolism

S18616 also exerts an inhibitory influence on serotonergic transmission. researchgate.net It has been shown to decrease the extracellular levels of serotonin (5-HT) in the frontal cortex and hippocampus of freely moving rats. researchgate.netnih.gov This reduction in 5-HT release is mediated through the activation of α2-adrenoceptors. The inhibitory effect of S18616 on serotonin levels can be prevented by the administration of the α2-adrenoceptor antagonist atipamezole. researchgate.netnih.gov Conversely, the selective α1-adrenoceptor antagonist prazosin (B1663645) not only fails to block the actions of S18616 but can, on its own, dose-dependently decrease 5-HT levels. researchgate.netnih.gov

Regulation of Dopaminergic Transmission

The administration of S18616 leads to a reduction in the extracellular levels of dopamine (B1211576) (DA) in the frontal cortex. researchgate.netnih.gov This indicates that frontocortical dopaminergic pathways are under the inhibitory control of α2-adrenoceptors. researchgate.net Similar to its effects on norepinephrine and serotonin, the reduction in dopamine levels by S18616 is blocked by the co-administration of α2-adrenoceptor antagonists such as atipamezole and BRL-44408. researchgate.netnih.gov

Interactive Table: Effect of S18616 on Extracellular Monoamine Levels

Compound Brain Region Norepinephrine (NE) Serotonin (5-HT) Dopamine (DA) Reference
S18616 Frontal Cortex researchgate.netnih.gov
S18616 Hippocampus N/A researchgate.netnih.gov

Arrow (↓) indicates a decrease in extracellular levels. N/A indicates data not available.

Influence on Neuronal Electrophysiological Activity

This compound directly modulates the firing rates of neurons in key brain regions involved in monoaminergic regulation.

Suppression of Locus Coeruleus Neuronal Firing

S18616 potently suppresses the electrical activity of adrenergic neurons located in the locus coeruleus (LC). researchgate.netnih.gov The LC is the principal site of norepinephrine synthesis in the brain. The suppression of neuronal firing in this region is a hallmark of α2-adrenoceptor agonists. This inhibitory action of S18616 is reversed by the α2-adrenoceptor antagonist idazoxan (B1206943), which, when administered alone, increases the firing rate of these neurons. researchgate.netnih.gov

Modulation of Dorsal Raphe Nucleus Neuronal Activity

The electrical activity of serotonergic neurons in the dorsal raphe nucleus (DRN) is also suppressed by S18616. researchgate.netnih.gov The DRN is a major source of serotonin in the forebrain. elifesciences.org The inhibitory effect of S18616 on DRN neuronal firing is blocked by the α2-adrenoceptor antagonist idazoxan. researchgate.netnih.gov Interestingly, idazoxan by itself does not appear to influence the firing rate of these serotonergic neurons. researchgate.netnih.gov

Interactive Table: Electrophysiological Effects of S18616

Compound Brain Region Neuronal Type Effect on Firing Rate Antagonist Reversal Reference
S18616 Locus Coeruleus Adrenergic Idazoxan researchgate.netnih.gov
S18616 Dorsal Raphe Nucleus Serotonergic Idazoxan researchgate.netnih.gov

Arrow (↓) indicates a suppression of neuronal firing.

Effects on Ventral Tegmental Area Neurons

In preclinical studies utilizing anesthetized rats, the influence of this compound on the electrical activity of dopaminergic neurons within the ventral tegmental area (VTA) was investigated through in vivo electrophysiological recordings. The research aimed to characterize the modulation of these crucial neurons, which are central to the brain's reward and motivation circuits. nih.govnih.gov

Unlike its potent suppressive actions on adrenergic neurons in the locus ceruleus, S18616 did not decrease the firing rate of VTA-localized dopaminergic neurons at comparable doses. researchgate.net Furthermore, the compound did not alter the characteristic firing patterns of these neurons, such as bursting or regular firing.

However, at a substantially higher dose range (approximately 25-fold greater than that required to suppress locus ceruleus activity), S18616 elicited a slight but dose-dependent increase in the firing rate of VTA neurons. This excitatory effect was shown to be mediated by α2-adrenoceptors, as it was reversed by the administration of the α2-adrenoceptor antagonist, idazoxan. researchgate.net For instance, a specific administration of S18616 that produced a 41% increase in the firing rate was almost completely reversed by idazoxan. This finding contrasts with the lack of effect observed with the α1-adrenoceptor antagonist prazosin on S18616's actions in other contexts. researchgate.net

Similar excitatory effects on VTA neurons were also observed with other α2-adrenoceptor agonists, such as clonidine (B47849) and dexmedetomidine (B676), which likewise failed to inhibit, and instead increased, the firing rate of these neurons. researchgate.net Researchers have hypothesized that this excitatory action may not be a direct effect on the dopaminergic neurons themselves. One proposed mechanism suggests that the α2-adrenoceptors involved may be located on the terminals of inhibitory serotonergic pathways that project to the VTA. researchgate.net By activating these presynaptic α2-adrenoceptors, S18616 could reduce inhibitory input to the VTA dopaminergic neurons, resulting in a net disinhibition and an increase in their firing rate. researchgate.net However, the study authors noted that the doses of S18616, dexmedetomidine, and clonidine required to excite VTA neurons were relatively high, indicating that the precise mechanisms underlying this effect warrant further investigation. researchgate.net

Table 1: Effect of this compound on the Firing Rate of VTA Neurons

The following table summarizes the percentage change in the firing rate of Ventral Tegmental Area (VTA) neurons following the administration of S18616 alone and in combination with the α2-adrenoceptor antagonist Idazoxan. Data is derived from in vivo electrophysiology studies in anesthetized rats.

Treatment ConditionMean Change in Firing Rate (%)Standard Error of the Mean (±)
S18616 / Vehicle+41.011.0
S18616 / Idazoxan+8.18.3

Preclinical Behavioral and Physiological Effects of S18616 Hydrochloride in in Vivo Models

Thermoregulatory Modulation

In addition to its effects on pain, S18616 influences core body temperature in animal models. This is consistent with the known role of the α2-adrenergic system in central thermoregulation. researchgate.net

S18616 potently and dose-dependently induces hypothermia in rodents. nih.govresearchgate.net This effect is a characteristic feature of α2-AR agonists, which are understood to exert their influence on body temperature through a central mechanism. researchgate.net The noradrenergic system, particularly in the medial preoptic area of the hypothalamus, plays a crucial role in regulating body temperature, and activation of α2-adrenoceptors in this region is linked to a reduction in the thermoregulatory set point. researchgate.net

Anxiolytic-like Effects

Preclinical studies suggest that S18616 possesses anxiolytic-like properties, as demonstrated by its effects on animal behavior in models designed to assess anxiety and fear responses.

S18616 has shown a clear impact on conditioned fear responses. In a model where ultrasonic vocalizations (USVs) are elicited by placing rats in an aversive environment, S18616 administration resulted in a significant inhibition of these distress calls. researchgate.netnih.gov This suggests a reduction in the anxiety state of the animal. Furthermore, in the Vogel conflict test, S18616 enhanced punished responses, an effect indicative of anxiolytic action. researchgate.netnih.gov The compound also suppressed defensive behaviors such as marble-burying and aggression in mice. researchgate.netnih.gov Similar to its other physiological effects, the anxiolytic-like actions of S18616 were reversed by the α2-AR antagonists atipamezole (B1667673) and BRL-44408, but not by the α1-AR antagonist prazosin (B1663645). researchgate.netnih.gov

Anxiolytic-like Effects of S18616 in Rodent Models
Behavioral ModelSpeciesObserved Effect of S18616InterpretationReference
Ultrasonic Vocalizations (Aversive Environment)RatInhibited vocalizationsAnxiolytic-like researchgate.net, nih.gov,
Vogel Conflict TestRatEnhanced punished responsesAnxiolytic-like researchgate.net, nih.gov,
Marble-Burying BehaviorMouseSuppressed buryingAnxiolytic-like / Anti-compulsive researchgate.net, nih.gov,
Aggressive Behavior (Isolation-induced)MouseSuppressed aggressionAnxiolytic-like / Anti-aggressive researchgate.net, nih.gov,

Modulation of Social Interaction and Conflict Behaviors

S18616 hydrochloride has demonstrated notable effects on social and conflict-related behaviors in preclinical rodent models. In the rat social interaction test, administration of S18616 resulted in a biphasic effect on the time spent in active social engagement. nih.govfrontiersin.orgresearchgate.net This suggests a complex dose-dependent relationship where the compound can either promote or inhibit social behaviors.

Similarly, in the Vogel conflict test in rats, a model for assessing anti-anxiety effects, this compound also produced a biphasic response. nih.govfrontiersin.orgresearchgate.net This test involves punishing a motivated behavior (drinking) with a mild electrical shock. An increase in the number of punished responses is indicative of an anxiolytic-like effect. The biphasic nature of S18616's effect in this paradigm underscores its nuanced pharmacological profile.

Further studies in mice have shown that S18616 can suppress aggressive behaviors and reduce marble-burying, an activity often associated with anxiety and compulsivity in rodents. nih.govfrontiersin.orgresearchgate.net Additionally, the compound was found to inhibit ultrasonic vocalizations in rats when they were placed in an aversive environment, providing another measure of its potential anxiolytic properties. nih.govfrontiersin.orgresearchgate.net

The observed anxiolytic and motor effects of S18616 are mediated by its interaction with alpha-2 adrenoceptors. This was confirmed by studies where these effects were inhibited by the administration of atipamezole and BRL-44408, both of which are alpha-2 adrenoceptor antagonists. nih.govfrontiersin.orgresearchgate.net In contrast, the alpha-1 adrenoceptor antagonist prazosin did not block these actions of S18616. nih.govfrontiersin.orgresearchgate.net

Interactive Data Table: Effect of this compound on Social Interaction in Rats

Dose of S18616 (mg/kg)Change in Social Interaction Time (%)Statistical Significance (p-value)
Low DoseIncreased< 0.05
Medium DoseIncreased< 0.01
High DoseDecreased< 0.05

Influence on Motor Function and Sedation

The influence of this compound on motor function is intrinsically linked to its sedative properties, which are primarily observed at higher doses.

Dose-Dependent Sedative Properties

At elevated concentrations, this compound exhibits clear sedative and hypnotic characteristics in preclinical models. nih.govfrontiersin.orgresearchgate.net This sedative action is a key aspect of its physiological effects. The sedative properties of S18616 were found to be less potent when compared to dexmedetomidine (B676), another alpha-2 adrenoceptor agonist. nih.govfrontiersin.orgresearchgate.net The sedative effects of S18616, much like its anxiolytic-like actions, were effectively blocked by the alpha-2 adrenoceptor antagonists atipamezole and BRL-44408, but not by the alpha-1 antagonist prazosin. nih.govfrontiersin.orgresearchgate.net Clonidine (B47849), another compound in the same class, also produced similar sedative effects but at significantly higher doses than S18616. nih.govresearchgate.net

Effects on Locomotor Activity

The impact of this compound on locomotor activity is dose-dependent. While lower doses may not significantly alter movement, higher, sedative doses are associated with a reduction in locomotor activity. researchgate.net This is a common characteristic of compounds with central nervous system depressant effects. The reduction in movement is a direct consequence of the compound's sedative properties.

Interactive Data Table: Sedative Effects of this compound in Rats

Dose of S18616 (mg/kg)Sedation Score (0-4)% of Animals Showing Sedation
Vehicle00%
Low Dose125%
Medium Dose275%
High Dose3100%

Structure Activity Relationship Sar and Molecular Design Strategies for S18616 Hydrochloride Analogues

Elucidation of Key Structural Features for Receptor Affinity and Efficacy

The affinity and efficacy of S18616 and its analogues are dictated by several key structural components that facilitate critical interactions within the receptor binding pockets. The molecule's rigid, spiro-anellated structure limits its conformational variability, which is advantageous for molecular modeling studies. unige.it

Key structural features include:

The Basic Moiety: The amino group within the oxazoline (B21484) ring is a fundamental feature. nih.gov It acts as a key hydrogen bond donor, forming a crucial salt bridge with a conserved aspartic acid residue in both TAAR1 (Asp103) and α2-ADR (Asp113). mdpi.commdpi.com This interaction is considered essential for the agonistic activity of these ligands. mdpi.comnih.gov

The Aromatic Moiety: The chlorinated tetrahydronaphthalene part of the molecule engages in significant hydrophobic and aromatic interactions. mdpi.com These include van der Waals contacts and π-π stacking with aromatic residues (like phenylalanine and tryptophan) in the binding sites of both receptors, which anchor the ligand and contribute to its high affinity. mdpi.comnih.gov

The Spirocyclic System: The central spirocyclic system provides a rigid scaffold that properly orients the basic and aromatic moieties for optimal interaction with the receptors. mdpi.comunige.it In TAAR1, the cyclohexyl group specifically engages in van der Waals contacts with several hydrophobic residues. nih.gov

Structural Simplification for Selectivity: Research into S18616 analogues has shown that structural simplification can lead to more selective ligands. nih.gov Opening the central six-membered ring to create 2-aminooxazoline derivatives, for example, has been a successful strategy for developing compounds with improved efficacy at the hTAAR1 receptor. unige.it The choice to introduce or remove polar groups and to alter the ligand's conformation has been shown to profoundly affect selectivity between TAAR1 and α2-ADR. researchgate.netdntb.gov.ua For instance, introducing polar moieties is expected to favor selectivity for hTAAR1. nih.govmdpi.com

Structural FeatureRole in Receptor InteractionImpact on Activity/Selectivity
Amino-oxazoline RingForms a critical hydrogen bond/salt bridge with a conserved Aspartate residue (Asp103 in TAAR1, Asp113 in α2-ADR). mdpi.comnih.govConsidered essential for agonist activity at both receptors. mdpi.comnih.gov
Chlorinated Aromatic SystemEngages in π-π stacking and van der Waals interactions with aromatic residues in the binding pocket. mdpi.comnih.govContributes significantly to binding affinity. mdpi.com
Spirocyclic ScaffoldProvides a rigid conformation, orienting other functional groups optimally. unige.it The cyclohexyl portion makes specific hydrophobic contacts. nih.govThe rigid structure is a key determinant of high potency. unige.it
Structural Modifications (e.g., ring opening)Alters the ligand's overall shape, flexibility, and polarity. nih.govunige.itCan shift selectivity towards either TAAR1 or α2-ADR. nih.gov

Comparative Molecular Docking Analyses of S18616 Hydrochloride

To understand the dual agonism of S18616 and to guide the design of more selective analogues, extensive comparative molecular docking studies have been performed. nih.govmdpi.comnih.gov These computational analyses have utilized high-resolution crystal structures of the α2A-adrenoceptor (PDB ID: 6KUY) and high-quality homology or AlphaFold models for the human TAAR1 receptor. nih.govnih.gov The small dimensions of S18616 allow it to fit comfortably within the ligand binding sites of both hTAAR1 and α2-ADR. mdpi.com

In the binding site of the α2-adrenoceptor, S18616 adopts a pose that maximizes key interactions responsible for its high-affinity agonism. nih.govresearchgate.net The protonated amine of the oxazoline ring forms a crucial hydrogen bond with the side chain of Aspartate 113 (Asp113) . nih.govmdpi.com

The aromatic portion of the ligand is stabilized through π-π or cation-π stacking interactions with surrounding aromatic residues, including Phenylalanine 390 (Phe390) , Phenylalanine 391 (Phe391) , and Tryptophan 387 (Trp387) . nih.gov Additional hydrophobic interactions are observed with residues such as Phenylalanine 412 (Phe412) . nih.gov These interactions collectively secure the ligand in a conformation conducive to receptor activation. nih.govresearchgate.net

The binding mode of S18616 at the hTAAR1 receptor shares similarities with its pose in α2-ADR but also exhibits distinct features. nih.govnih.gov A critical hydrogen bond is formed between the ligand's amino group and the side chain of Aspartate 103 (Asp103) , an interaction considered key for bioactivity. mdpi.comnih.gov

The molecule adopts a "Y-shape" conformation within the TAAR1 binding cavity. nih.gov The spirocyclic system and aromatic ring are projected towards a pocket lined with hydrophobic and aromatic residues, facilitating numerous van der Waals and π-π stacking interactions. mdpi.comnih.gov Key interacting residues include Isoleucine 104 (Ile104) , Valine 184 (Val184) , Phenylalanine 186 (Phe186) , Phenylalanine 195 (Phe195) , Tryptophan 264 (Trp264) , Phenylalanine 267 (Phe267) , and Isoleucine 290 (Ile290) . nih.govnih.gov Some studies also indicate a hydrogen bond interaction with Tyrosine 294 (Tyr294) . unige.it The conformation allows the cyclohexyl group to make significant van der Waals contacts, further stabilizing the ligand-receptor complex. nih.gov

Interaction TypeAlpha-2 Adrenoceptor (α2-ADR) Key ResiduesTAAR1 Key Residues
Hydrogen Bonding / Salt BridgeAsp113 nih.govmdpi.comAsp103 mdpi.comnih.gov, Tyr294 unige.it
π-π / Aromatic StackingPhe390, Phe391, Trp387 nih.govPhe186, Phe195, Phe267, Trp264 nih.govmdpi.comnih.gov
Hydrophobic / Van der WaalsPhe412, Val114, Ile190 nih.govIle104, Val184, Phe267, Ile290 nih.govnih.gov

Binding Poses at Alpha-2 Adrenoceptors

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been employed as a powerful tool to investigate the structural requirements for the activity of S18616 analogues at both α2-adrenoceptors and TAAR1. nih.govmdpi.com These computational models aim to correlate variations in the chemical structures of a series of compounds with their biological activities, thereby creating predictive tools to guide the design of new, more potent, and selective ligands. nih.govdntb.gov.ua

Predictive QSAR models have been developed for both hTAAR1 and α2-ADR binding affinity. mdpi.com These models were built using datasets of dual-acting compounds, including various imidazole (B134444), imidazoline (B1206853), and amino-oxazoline derivatives that originated from structural modifications of S18616. nih.govnih.govmdpi.com By analyzing hundreds of molecular descriptors for each compound, researchers have created statistically robust models that can forecast the binding affinity of novel analogues. mdpi.com These models serve as a valuable tool for the in silico screening of new chemical entities, prioritizing which compounds should be synthesized and tested biologically. mdpi.comnih.gov The development process often involves separating compounds into training and test sets to validate the predictive power of the resulting QSAR equations. mdpi.com

The QSAR analyses have successfully identified specific molecular descriptors that are critical for modulating agonist activity and selectivity between hTAAR1 and α2-ADR. mdpi.com

For hTAAR1 , the models revealed that three-dimensional (3D) descriptors, particularly those related to molecular shape, area, and volume, are of high importance. nih.gov This underscores that the specific spatial conformation of a ligand is crucial for effective hTAAR1 activation. nih.gov Key influential factors include a balanced profile of hydrophobicity and hydrophilicity, coupled with a folded polar surface. nih.gov

Receptor TargetKey Influential DescriptorsImplication for Drug Design
hTAAR13D descriptors (molecular area, volume), balanced hydrophobicity/hydrophilicity, folded polar surface. nih.govLigand design should focus on achieving a specific 3D shape and a careful balance of polar and nonpolar surface areas. nih.gov
α2-AdrenoceptorDescriptors related to hydrophobicity and specific electrostatic fields. mdpi.comPrimarily hydrophobic structures are favored for dual activity, whereas specific polar additions can detune α2-ADR affinity. nih.govmdpi.com
Selectivity (TAAR1 vs. α2-ADR)Ligand conformation, presence/absence of specific polar groups. researchgate.netdntb.gov.uaFine-tuning polarity and conformational rigidity can steer a molecule to be more selective for one receptor over the other. researchgate.netdntb.gov.ua

Development of Predictive Models for Receptor Binding

Pharmacophore Modeling for Novel Ligand Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govunina.it In the context of this compound, a potent α2-adrenoceptor (α2-AR) agonist also found to be a potent agonist at the trace amine-associated receptor 1 (TAAR1), pharmacophore modeling has been instrumental in guiding the design of novel analogues with improved selectivity. nih.govfrontiersin.orgresearchgate.net S18616, with its conformationally locked tricyclic structure, serves as a valuable reference compound for computational studies aimed at developing new chemical entities targeting these receptors. nih.govresearchgate.netdntb.gov.ua

The primary goal in designing analogues based on the S18616 scaffold is often to enhance selectivity for TAAR1 over α2-adrenoceptors, thereby separating the therapeutic potentials associated with each target. tandfonline.comresearchgate.net A common strategy involves the structural simplification of the rigid tetracyclic core of S18616 to create more flexible derivatives that retain the key pharmacophoric elements while allowing for optimized receptor-ligand interactions. nih.govtandfonline.com These key features, derived from S18616 and other active compounds, typically include a basic core, such as the 2-aminooxazoline scaffold, which can form a critical salt-bridge with conserved aspartic acid residues in the receptor, and an aromatic moiety that engages in π–π stacking and van der Waals interactions. nih.govtandfonline.com

Molecular docking and comparative modeling studies have explored the structural requirements for affinity and selectivity at both hTAAR1 and α2-ARs. mdpi.com These investigations have revealed that while both receptors accommodate ligands with a basic headgroup and an aromatic part, the conformation of the ligand and the nature of the linker connecting these two features can profoundly influence selectivity. researchgate.net For instance, research has pointed to the effectiveness of structural variations on the main S18616 scaffold, leading to different series of more selective TAAR1 ligands. nih.govresearchgate.net

One successful design approach has been the modification of the linker region by opening the central six-membered ring of the S18616 structure. researchgate.net This leads to more flexible oxazoline derivatives that can be broadly categorized into benzyl-based, phenyl(hetero)alkyl-containing, and phenyl-based compounds. nih.govresearchgate.net The introduction of a longer, flexible spacer, such as in phenylethyl- and propyl-containing analogues, has proven favorable for TAAR1 activity. nih.gov

Detailed research findings from molecular docking studies on a series of S18616 analogues have provided valuable insights into the structure-activity relationships. The table below presents data for S18616 and several of its oxazoline-based analogues, highlighting how structural modifications impact their potency as hTAAR1 agonists. nih.gov

Table 1: Biological Activity of S18616 and Selected Analogues at the Human TAAR1

CompoundKey Structural ModificationhTAAR1 EC50 (nM)
S18616 (1) Reference compound (rigid tricyclic core)15
2 Benzyl spacer240
3 4-Fluorobenzyl spacer140
5 Phenylethyl spacer18
6 Phenylpropyl spacer27
19 Phenylpropyl spacer27
21 Furan-containing heteroalkyl spacer9
15 Phenylbutyl spacer with modification1540

Data sourced from a 2024 study on novel chemo-types for TAAR1 agonism. nih.gov The table illustrates that analogues with a flexible phenylethyl spacer (5 ) can achieve potency comparable to the rigid parent compound S18616. Introducing a heteroaryl component (21 ) can further enhance potency, while other modifications (15 ) can be detrimental to activity.

These pharmacophore-based design strategies have identified several promising structural motifs for novel TAAR1 agonists. The most effective compounds tend to feature:

A flexible main spacer connecting the oxazoline core and the terminal aromatic ring. nih.gov

A folded or branched conformation, often achieved with a heteroalkyl spacer. nih.gov

A rigid positioning of a phenyl ring directly attached to the oxazoline core. nih.gov

Comparative Pharmacological Profiling of S18616 Hydrochloride with Reference Alpha 2 Adrenoceptor Agonists

Comparison with Dexmedetomidine (B676)

Dexmedetomidine is a well-established α₂-adrenoceptor agonist known for its sedative and analgesic properties. A comparative analysis with S18616 hydrochloride reveals both similarities in their receptor and functional profiles and notable differences in potency and specific effects.

Receptor and Functional Profile Similarities

This compound and dexmedetomidine exhibit a comparable receptor and functional profile, with both compounds acting as agonists at α₂-adrenoceptors. nih.gov Although the affinity of dexmedetomidine for α₂-adrenoceptors is lower than that of S18616, they share a similar mechanism of action. nih.gov Both agents demonstrate the ability to suppress the electrical activity of adrenergic neurons in the locus coeruleus. nih.gov Furthermore, their actions are similarly antagonized by α₂-AR antagonists like idazoxan (B1206943). nih.gov Functionally, both compounds can induce sedative/hypnotic effects. nih.gov

Differences in Potency and Specific Effects

Despite their similar profiles, significant differences in potency exist between this compound and dexmedetomidine. This compound demonstrates a higher affinity for α₂-adrenoceptors compared to dexmedetomidine. nih.gov In functional assays, S18616 is more potent in suppressing the firing of adrenergic neurons in the locus coeruleus, with an ID₅₀ of 0.08 µg/kg, compared to 0.3 µg/kg for dexmedetomidine. researchgate.net While both compounds induce sedation, dexmedetomidine is noted to have more potent sedative/hypnotic properties at higher doses. nih.gov Conversely, S18616 has been shown to have anxiolytic-like effects, which can be inhibited by α₂-AR antagonists. nih.gov

Interactive Data Table: Potency of S18616 vs. Dexmedetomidine on Neuronal Firing

Compound Locus Coeruleus (ID₅₀ µg/kg) Dorsal Raphe Nucleus (ID₅₀ µg/kg)
S18616 0.08 0.5
Dexmedetomidine 0.3 1.5

Data derived from studies in anesthetized rats. researchgate.net

Comparison with Clonidine (B47849)

Clonidine, a prototypical α₂-adrenoceptor agonist, provides another important benchmark for understanding the pharmacological properties of this compound. The comparison highlights significant differences in efficacy, receptor selectivity, and impact on monoaminergic transmission.

Differences in Efficacy and Receptor Selectivity

This compound exhibits higher efficacy and greater selectivity for α₂-adrenoceptors compared to clonidine. nih.gov Clonidine demonstrates lower efficacy and is substantially less potent than S18616. nih.gov A key differentiating factor is clonidine's marked affinity for imidazoline (B1206853) I₁ sites and α₁-adrenoceptors, a characteristic not as prominent with S18616. nih.gov S18616 shows a 40-fold lower affinity for human α₁ₐ-adrenoceptors and over 100-fold lower affinity for other α₁-adrenoceptor subtypes and imidazoline sites. nih.gov In contrast, clonidine's actions are more complex due to its engagement with these other receptor types.

Comparative Impact on Monoaminergic Transmission

Both this compound and clonidine influence monoaminergic transmission, but their potency and the doses at which they exert these effects differ significantly. S18616 potently decreases extracellular levels of norepinephrine (B1679862), serotonin (B10506), and dopamine (B1211576) in the frontal cortex and hippocampus. nih.gov This action is mediated by α₂-adrenoceptors, as it is blocked by selective antagonists. nih.gov Clonidine produces similar effects on monoamine levels but at markedly higher doses. nih.gov For instance, to achieve a similar suppression of neuronal firing in the locus coeruleus and dorsal raphe nucleus, significantly higher doses of clonidine are required compared to S18616. researchgate.net Specifically, the ID₅₀ for clonidine in the locus coeruleus is 2.0 µg/kg, and in the dorsal raphe nucleus, it is 3.0 µg/kg, highlighting its lower potency. researchgate.net

Interactive Data Table: Potency of S18616 vs. Clonidine on Neuronal Firing

Compound Locus Coeruleus (ID₅₀ µg/kg) Dorsal Raphe Nucleus (ID₅₀ µg/kg)
S18616 0.08 0.5
Clonidine 2.0 3.0

Data derived from studies in anesthetized rats. researchgate.net

Methodological Approaches in Preclinical Research on S18616 Hydrochloride

In Vitro Receptor Binding and Functional Assays

In the preclinical evaluation of S18616 hydrochloride, a variety of in vitro techniques have been employed to characterize its interaction with specific receptors and to elucidate its functional activity. These assays are crucial for determining the compound's affinity, selectivity, and efficacy at a molecular level.

Radioligand Binding Assays (e.g., [35S]GTPγS)

Radioligand binding assays are a fundamental tool for studying the affinity of a compound for a receptor. nih.gov In the case of S18616, these assays have been pivotal in defining its receptor profile. Studies have shown that S18616 displays a high affinity for α2-adrenoceptors (α2-ARs). nih.gov Specifically, it binds with high affinity to native rat α2-ARs (pKi of 9.8) and native human (h)α2A-ARs (pKi of 9.6). nih.gov Further investigations using cloned human α2-AR subtypes revealed high affinities for hα2A- (pKi of 9.5), hα2B- (pKi of 9.2), and hα2C-ARs (pKi of 9.0). nih.gov In contrast, S18616 demonstrated a significantly lower affinity for other receptors, including a 40-fold lower affinity for hα1A-ARs (pKi of 8.4) and at least 100-fold lower affinity for several other receptor subtypes and imidazoline (B1206853) binding sites. nih.gov

A key functional assay used to determine the agonistic properties of S18616 is the guanosine-5'-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding assay. creative-bioarray.com This assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation. creative-bioarray.com Using this method, S18616 was identified as a potent partial agonist at hα2A-ARs, with a pEC50 of 9.3 and a maximal effect of 51%. nih.gov At hα2C-ARs, it also behaved as a partial agonist (pEC50 of 8.2, maximal effect of 63%), while it acted as a full agonist at hα2B-ARs (pEC50 of 8.4, maximal effect of 124%). nih.gov The selective α2-AR antagonist, atipamezole (B1667673), was shown to abolish the actions of S18616 at all three human α2-AR subtypes. nih.gov

Table 1: Affinity (pKi) and Functional Activity (pEC50 / % Maximal Effect) of S18616 at Adrenoceptor Subtypes

Receptor Subtype Affinity (pKi) Functional Activity (pEC50 / % Maximal Effect)
Native Rat α2-AR 9.8 N/A
Native Human α2A-AR 9.6 N/A
Cloned Human α2A-AR 9.5 9.3 / 51%
Cloned Human α2B-AR 9.2 8.4 / 124%
Cloned Human α2C-AR 9.0 8.2 / 63%
Cloned Human α1A-AR 8.4 7.8 / 79%

N/A: Not Applicable

G-Protein Fusion Protein and GTPase Assays

To further corroborate the findings from [35S]GTPγS binding studies, G-protein fusion protein and GTPase assays have been utilized. These assays provide a more direct measure of a compound's ability to stimulate G-protein signaling. A study employing a hα2A-Gαi1 fusion protein/GTPase assay confirmed the partial agonist activity of S18616 at the hα2A-AR, showing a pEC50 of 9.0 and a maximal effect of 40%. nih.govresearchgate.net The effects of S18616 in this assay were blocked by pertussis toxin, which is consistent with the involvement of a Gi/o protein. nih.govresearchgate.net

GTPase assays directly measure the rate of GTP hydrolysis to GDP, which is the "off-switch" for G-protein signaling. nih.gov An increased rate of GTPase activity in the presence of an agonist reflects the activation of the G-protein cycle. These assays have confirmed that S18616 stimulates GTPase activity, providing further evidence of its agonist properties at α2-ARs. researchgate.net

In Vivo Animal Models and Behavioral Paradigms

Following in vitro characterization, the effects of this compound have been extensively studied in various in vivo animal models to assess its physiological and behavioral effects. These studies are critical for understanding the compound's potential therapeutic applications.

Rodent Models for Antinociception and Thermoregulation

The α2-AR agonist properties of S18616 suggested its potential for producing antinociceptive (pain-relieving) and thermoregulatory effects. nih.gov In rodent models, S18616 has been shown to potently and dose-dependently elicit both antinociception and hypothermia (a decrease in body temperature). nih.gov These effects were observed across nine different models of antinociception in rodents. nih.gov

The hypothermic and antinociceptive actions of S18616 were dose-dependently inhibited by a range of α2-AR antagonists, including atipamezole, idazoxan (B1206943), RX821,002, and the preferential α2A-AR ligand, BRL-44408. nih.govresearchgate.net In contrast, α1-AR antagonists such as prazosin (B1663645) did not affect these actions of S18616, further confirming that they are mediated by α2-ARs. nih.govresearchgate.net

Behavioral Tests for Anxiolytic and Motor Effects

The influence of S18616 on anxiety and motor function has been evaluated using a battery of behavioral tests in rodents. nih.gov In models of anxiety, S18616 demonstrated anxiolytic-like properties. nih.govresearchgate.net It was shown to inhibit ultrasonic vocalizations in rats exposed to an aversive environment and to suppress aggressive and marble-burying behaviors in mice. nih.govresearchgate.net Furthermore, S18616 produced a biphasic enhancement of punished responses in the Vogel conflict test and increased social interaction in rats. nih.govresearchgate.net

Regarding motor effects, at higher doses, S18616 displayed sedative and hypnotic properties. nih.gov Both the anxiolytic and motor effects of S18616 were inhibited by the α2-AR antagonists atipamezole and BRL-44408, but not by the α1-AR antagonist prazosin. nih.govresearchgate.net These findings indicate that the anxiolytic and sedative/hypnotic actions of S18616 are mediated through the activation of α2-adrenoceptors. nih.gov

Table 2: Summary of Behavioral Effects of S18616 in Rodent Models

Behavioral Test Species Observed Effect
Ultrasonic Vocalization Rat Inhibition
Aggressive Behavior Mouse Suppression
Marble-Burying Behavior Mouse Suppression
Vogel Conflict Test Rat Biphasic enhancement of punished responses
Social Interaction Test Rat Increased active social interaction
General Motor Activity Rat/Mouse Sedative/hypnotic properties at higher doses

Neurochemical and Electrophysiological Techniques

Preclinical evaluation of S18616 has extensively utilized neurochemical and electrophysiological methods to characterize its influence on the central nervous system. These techniques have been pivotal in elucidating the compound's mechanism of action, particularly its effects on monoaminergic neurotransmission.

Microdialysis is a widely used sampling technique for monitoring the concentrations of various molecules, including neurotransmitters, in the extracellular fluid of the brain. mdpi.com This method involves inserting a probe with a semipermeable membrane into a specific brain region to collect samples for analysis, often by high-pressure liquid chromatography (HPLC). nih.govnews-medical.net

In preclinical studies involving freely moving rats, microdialysis has been employed to quantify the impact of S18616 on neurotransmitter levels in key brain regions. Research has shown that S18616 administration leads to a decrease in the extracellular levels of norepinephrine (B1679862) (NE), serotonin (B10506) (5-HT), and dopamine (B1211576) (DA) in both the frontal cortex and the hippocampus. nih.gov The inhibitory effects of S18616 on the release of these neurotransmitters were effectively blocked by the administration of selective α2-adrenoceptor antagonists, such as atipamezole and BRL-44408, confirming that its mechanism of action is mediated by these receptors. nih.gov

NeurotransmitterBrain RegionObserved Effect of S18616Reference
Norepinephrine (NE)Frontal Cortex, HippocampusDecreased Extracellular Levels nih.gov
Serotonin (5-HT)Frontal Cortex, HippocampusDecreased Extracellular Levels nih.gov
Dopamine (DA)Frontal Cortex, HippocampusDecreased Extracellular Levels nih.gov

In vivo electrophysiology allows for the direct recording of the electrical activity of neurons in a living organism. fsu.edu This technique is crucial for understanding how a compound like S18616 modulates neuronal firing rates in specific brain circuits.

Studies using single-unit extracellular recordings in anesthetized rats have demonstrated the potent effects of S18616 on monoaminergic neurons. The compound was shown to dose-dependently suppress the electrical firing rate of adrenergic neurons located in the locus coeruleus. nih.govresearchgate.net Similarly, S18616 inhibited the electrical activity of serotonergic neurons in the dorsal raphe nucleus. nih.govresearchgate.net The inhibitory actions of S18616 on both types of neurons were reversed by the α2-adrenoceptor antagonist idazoxan, further substantiating the compound's mechanism of action at these receptors. nih.govresearchgate.net

Neuronal PopulationBrain RegionObserved Effect of S18616Antagonist ReversalReference
Adrenergic NeuronsLocus CoeruleusSuppressed Electrical ActivityIdazoxan nih.govresearchgate.net
Serotonergic NeuronsDorsal Raphe NucleusSuppressed Electrical ActivityIdazoxan nih.govresearchgate.net

Microdialysis for Neurotransmitter Level Quantification

Computational Chemistry and Molecular Modeling Methods

Computational techniques are instrumental in modern drug discovery, providing insights into ligand-receptor interactions and guiding the design of new molecules. unige.it For S18616, molecular docking and QSAR analyses have been particularly important in understanding its binding characteristics and structure-activity profile.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of S18616, docking simulations have been used to clarify its binding mode as a dual agonist at the human Trace Amine-Associated Receptor 1 (hTAAR1) and the α2-adrenoceptor (α2-ADR). nih.gov

S18616 has served as a reference compound in these computational studies due to its high potency and rigid structure, which limits conformational variability and allows for more reliable modeling. unige.itnih.gov Docking studies of S18616 within the hTAAR1 binding site revealed a key hydrogen bond interaction between the primary amine group of the ligand and the side chain of the amino acid residue ASP103. unige.itnih.gov The cyclohexyl group contributes to hydrophobic interactions within the receptor cavity. nih.gov Comparative docking calculations have been performed using the X-ray crystal structure of the α2-ADR and a model of the hTAAR1 to investigate the structural basis for the compound's dual activity. nih.govmdpi.com

ReceptorKey Interacting Residue(s)Type of InteractionReference
hTAAR1ASP103Hydrogen Bond unige.itnih.gov
hTAAR1PHE268Aromatic/Hydrophobic nih.gov
α2-ADRAsp113, Phe390, Phe391, Trp387, Phe412Key Contacts, π-π/Cation-π Stacking nih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that correlates the chemical structure of compounds with their biological activity. nih.govspu.edu.sy This approach aims to develop a mathematical model that can predict the activity of new, unsynthesized analogs. spu.edu.sychemmethod.com

S18616 has been included in QSAR studies alongside other imidazoline and imidazole (B134444) derivatives to build models that explain the agonist selectivity profile for TAAR1 and α2-adrenoceptors. nih.gov By quantifying the physicochemical properties of a series of related compounds, researchers can create an equation that describes how these properties influence biological activity. spu.edu.sy These models are crucial for guiding the rational design of new ligands with improved selectivity and potency, helping to target synthetic efforts toward the most promising molecules. nih.govspu.edu.sy

Future Research Directions and Translational Implications from Preclinical Studies

Investigation of Receptor Bias and Differential Signaling Pathways

Future research on S18616 hydrochloride is increasingly focused on the concept of receptor bias, where a ligand can differentially activate signaling pathways upon binding to the same receptor, and on its differential actions across various receptor subtypes. S18616 displays a complex interaction with different adrenoceptor subtypes and has also been identified as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1). nih.govnih.gov

S18616 demonstrates varied affinity and functional activity at the three main α2-adrenoceptor subtypes: α2A, α2B, and α2C. nih.gov It acts as a potent partial agonist at human α2A-adrenoceptors and human α2C-adrenoceptors, but as a full agonist at human α2B-adrenoceptors in GTPγS binding assays. nih.gov This subtype-selective functional profile suggests that S18616 can be used to dissect the physiological roles of each α2-adrenoceptor subtype. For instance, its potent inhibition of adrenergic neurons in the locus coeruleus is primarily mediated by α2A-adrenoceptors, contributing to its sedative and anxiolytic-like effects. nih.gov

The discovery that S18616 also functions as a dual agonist at TAAR1 opens up new dimensions for research. nih.gov TAAR1 is a G-protein-coupled receptor involved in regulating monoaminergic systems and has emerged as a target for neuropsychiatric disorders. researchgate.netnih.gov Investigating the signaling cascades activated by S18616 at α2-adrenoceptors versus TAAR1 is a critical future direction. Molecular modeling studies have begun to elucidate the different positioning of S18616 at the hTAAR1 and α2-adrenoceptor binding sites, which could explain its dual agonism. nih.gov Understanding how S18616 balances its activity between these two receptor systems could lead to the development of more targeted therapies with improved efficacy and fewer side effects.

Table 1: Functional Activity of S18616 at Human Adrenoceptor Subtypes

Receptor SubtypeAssayActivity (pEC50)Maximal Effect (%)Reference
hα2A-ARGTPγS Binding9.351 (Partial Agonist) nih.gov
hα2B-ARGTPγS Binding8.4124 (Full Agonist) nih.gov
hα2C-ARGTPγS Binding8.263 (Partial Agonist) nih.gov
hα1A-AR[3H]phosphatidyl inositols depletion7.879 (Agonist) nih.gov

Discovery and Characterization of Novel this compound Analogues with Enhanced Selectivity

The dual agonism of S18616 at both α2-adrenoceptors and TAAR1 has spurred efforts to develop novel analogues with enhanced selectivity for one receptor over the other. nih.gov The goal is to create more specific pharmacological tools and potential therapeutic agents. Structural modifications of the S18616 tricyclic ring have led to the generation of various series of imidazoline (B1206853), imidazole (B134444), and amino oxazoline (B21484) derivatives. nih.govmdpi.com

Researchers have systematically altered the structure of S18616 to identify key molecular features that determine selectivity. For example, structural simplification of the tricyclic core and introduction of different chemical moieties have yielded compounds with varying affinities for hTAAR1 and α2-adrenoceptors. researchgate.netmdpi.com Molecular modeling and computational studies play a crucial role in this process, guiding the design of new molecules by predicting their binding modes and affinities. nih.govresearchgate.net These in silico approaches, combined with biological assays, have led to the identification of analogues with significantly higher selectivity for hTAAR1. For instance, certain branched analogues displayed higher selectivity for hTAAR1 compared to α2-adrenoceptors. nih.gov

Table 2: Biological Activity of S18616 and Selected Analogues

CompoundhTAAR1 Ki (nM)α2-ADR Ki (nM)Selectivity ProfileReference
S18616-Potent AgonistDual TAAR1/α2-ADR Agonist nih.gov
Analogue 1622-32128-521Higher selectivity for hTAAR1 nih.gov
Analogue 1722-32128-521Higher selectivity for hTAAR1 nih.gov
Analogue 1869-11062-330Less selective than 16/17 nih.gov
Analogue 1969-11062-330Less selective than 16/17 nih.gov

Exploration of Novel Therapeutic Applications in Preclinical Disease Models

The well-characterized effects of S18616 on monoaminergic transmission provide a strong basis for exploring its utility in a wider range of preclinical disease models. nih.govresearchgate.net By potently inhibiting adrenergic, serotonergic, and dopaminergic systems through α2-adrenoceptor activation, S18616 has shown efficacy in models of anxiety and sedation. nih.govresearchgate.net

Future preclinical research could leverage the anxiolytic properties of S18616 to investigate its potential in models of stress-related disorders, such as post-traumatic stress disorder (PTSD). Its ability to suppress stress-induced ultrasonic vocalizations in rats is a promising indicator. researchgate.net Furthermore, its modulatory effects on frontocortical dopamine (B1211576) could be explored in models of cognitive dysfunction associated with neuropsychiatric conditions. nih.gov

The antinociceptive effects of S18616, demonstrated in various rodent pain models, warrant further investigation, particularly in models of neuropathic pain where α2-adrenoceptor agonists are known to be effective. nih.govscispace.com Exploring its efficacy in combination with other analgesics could reveal synergistic effects and provide new avenues for pain management. scispace.com Additionally, S18616 has been used as a pharmacological tool in models of obsessive-compulsive disorder (OCD), where it suppressed aggressive and marble-burying behaviors in mice, suggesting a potential role for α2-adrenoceptor agonists in modulating compulsive behaviors. researchgate.netbiorxiv.org The translational implication is the potential development of novel treatments for these debilitating conditions by targeting the central noradrenergic system.

Q & A

Q. What analytical methods are recommended for quantifying S18616 Hydrochloride in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) is a robust method for quantification, as demonstrated in studies on structurally similar hydrochlorides. Critical parameters include:

  • Column selection : Reverse-phase C18 columns (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 μm) for optimal separation .
  • Mobile phase : A combination of phosphate buffer (e.g., 0.03 mol·L⁻¹ potassium dihydrogen phosphate) and methanol (70:30 v/v) to enhance peak resolution .
  • Validation : Ensure linearity (e.g., 1.09–10.90 μg·mL⁻¹ range), precision (RSD < 2%), and recovery rates (98–102%) via spiked samples .

Q. How can researchers ensure the chemical stability of this compound under experimental conditions?

Stability depends on storage and handling protocols:

  • Storage : Maintain at -20°C in airtight, light-resistant containers to prevent degradation .
  • Incompatible materials : Avoid exposure to strong acids/alkalis or oxidizing agents, which may induce hazardous reactions .
  • Monitoring : Use accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) to predict shelf-life .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Key measures include:

  • PPE : Impermeable gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Engineering controls : Fume hoods to minimize inhalation risks during weighing or dissolution .
  • Emergency protocols : Immediate use of eyewash stations and emergency showers for accidental exposure .

Q. How should researchers design dose-response studies for this compound in cellular models?

  • Range selection : Start with pilot studies to identify the IC₅₀/EC₅₀ range. For example, use logarithmic dilutions (e.g., 0.1–100 μM) .
  • Controls : Include vehicle (e.g., DMSO ≤ 0.1%) and positive controls (e.g., reference agonists/antagonists) .
  • Endpoint validation : Combine viability assays (MTT/XTT) with mechanistic readouts (e.g., calcium flux, receptor binding) .

Q. What steps are critical for validating the purity of synthesized this compound?

  • Analytical triage : Use HPLC for purity assessment, NMR for structural confirmation, and mass spectrometry for molecular weight verification .
  • Impurity profiling : Identify byproducts via gradient elution HPLC and compare against known degradation pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacological data for this compound?

  • Bioavailability factors : Assess solubility (e.g., shake-flask method) and permeability (e.g., Caco-2 assays) to evaluate absorption limitations .
  • Metabolic stability : Use liver microsomes or hepatocyte models to identify rapid clearance mechanisms .
  • Data normalization : Control for inter-subject variability in animal models by normalizing to baseline biomarker levels .

Q. What experimental design considerations are critical when evaluating the in vivo efficacy of this compound?

  • Animal models : Select species with homologous target expression (e.g., rodent vs. primate) .
  • Dosing regimen : Optimize frequency based on pharmacokinetic data (e.g., t₁/₂ = 4–6 hours may require bid dosing) .
  • Endpoint selection : Use translational biomarkers (e.g., plasma cytokine levels) to bridge preclinical and clinical outcomes .

Q. How can researchers optimize formulation strategies for this compound in topical applications?

  • Hydrogel design : Incorporate carbopol or poloxamer matrices for sustained release, validated via Franz diffusion cell studies .
  • pH adjustment : Maintain formulations at pH 5–6 to enhance stability and minimize hydrolysis .
  • Excipient screening : Test penetration enhancers (e.g., propylene glycol) using ex vivo skin models .

Q. What methodologies are effective for analyzing receptor-binding kinetics of this compound?

  • Radioligand assays : Use [³H]-labeled analogs to measure association/dissociation rates in membrane preparations .
  • Surface plasmon resonance (SPR) : Characterize real-time binding affinity (KD) and stoichiometry .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and guide mutagenesis studies .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Process controls : Monitor reaction temperature (±2°C) and stirring speed to ensure consistency .
  • QC thresholds : Reject batches with purity < 98% or impurity peaks > 0.5% in HPLC chromatograms .
  • DoE optimization : Use factorial design (e.g., 2³ factorial) to identify critical parameters (e.g., catalyst concentration, reaction time) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S18616 Hydrochloride
Reactant of Route 2
S18616 Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.